![molecular formula C10H6BrCl2NO B13094454 8-Bromo-2,4-dichloro-7-methoxyquinoline CAS No. 1254256-54-6](/img/structure/B13094454.png)
8-Bromo-2,4-dichloro-7-methoxyquinoline
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Overview
Description
8-Bromo-2,4-dichloro-7-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO and a molecular weight of 306.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dichloro-7-methoxyquinoline typically involves the bromination of 2,4-dichloro-7-methoxyquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring . The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,4-dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring and its substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
8-Bromo-2,4-dichloro-7-methoxyquinoline has garnered attention for its potential as a lead compound in drug development. Its structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer and infections.
Anticancer Properties
Research indicates that derivatives of 8-hydroxyquinoline, including this compound, exhibit significant anticancer activity. For instance, studies have shown that compounds with this moiety can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values for some derivatives range from 26.30 to 63.75 µM against these cell lines .
Antibacterial and Antiviral Activity
The compound has also been evaluated for its antibacterial and antiviral properties. Its mechanism involves inhibiting specific enzymes critical for the survival of pathogens. For example, certain derivatives have demonstrated effectiveness against Gram-positive bacteria by targeting cell division proteins . Additionally, the compound's ability to disrupt viral replication pathways positions it as a potential antiviral agent.
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Bromination : The introduction of bromine is achieved through electrophilic aromatic substitution.
- Chlorination : Chlorine is added to specific positions on the quinoline ring to enhance biological activity.
- Methoxylation : The methoxy group is introduced to improve solubility and reactivity.
These synthetic routes are optimized to enhance yield and purity using continuous flow reactors.
Several case studies highlight the compound's applications:
Anticancer Activity Study
A study evaluated various derivatives of 8-hydroxyquinoline against multiple cancer cell lines using the MTT assay. The results indicated that specific substitutions at the C5 position enhanced anticancer activity significantly .
Antibacterial Effectiveness
In another investigation, derivatives were tested against Staphylococcus aureus and other pathogens. The findings showed that certain compounds exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2,4-Dichloroquinazoline: Similar in structure but with a quinazoline ring instead of quinoline.
8-Chloro-2,4-dichloro-7-methoxyquinoline: Similar but with a chlorine atom instead of bromine.
8-Bromo-2,4-dichloro-7-hydroxyquinoline: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
8-Bromo-2,4-dichloro-7-methoxyquinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
8-Bromo-2,4-dichloro-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and enzyme modulation effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₅BrCl₂N. The compound features a bromine atom at the 8-position, dichloro groups at the 2 and 4-positions, and a methoxy group at the 7-position. This unique arrangement contributes to its distinct chemical behavior and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including human lung carcinoma (A549) and cervical adenocarcinoma (HeLa).
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reported that it demonstrates inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
MRSA | 24 | 15 |
E. coli | 20 | 30 |
S. aureus | 22 | 25 |
The results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Enzyme Modulation
This compound has been shown to modulate the activity of various enzymes, particularly kinases and phosphatases involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor by binding to the active sites of these enzymes.
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized several derivatives of quinoline compounds, including this compound. They found that this compound exhibited potent cytotoxicity against A549 cells with an IC50 value of 5.6 µM. The study also noted increased apoptosis markers such as cleaved caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against MRSA and other resistant strains. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial infections .
Properties
CAS No. |
1254256-54-6 |
---|---|
Molecular Formula |
C10H6BrCl2NO |
Molecular Weight |
306.97 g/mol |
IUPAC Name |
8-bromo-2,4-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5-6(12)4-8(13)14-10(5)9(7)11/h2-4H,1H3 |
InChI Key |
VTUOWSJJIRXSJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
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